

# Navigating Lenalidomide Resistance: A Comparative Analysis of Next-Generation CELMoDs Iberdomide and Mezigdomide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R,R)-BMS-986397 |           |
| Cat. No.:            | B15541103        | Get Quote |

A Note on **(R,R)-BMS-986397**: Initial evaluation of **(R,R)-BMS-986397**, also known as CC-91633, indicates its primary development is focused on acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS).[1][2][3][4][5] Preclinical data highlight its potent and selective degradation of casein kinase  $1\alpha$  (CK1 $\alpha$ ) in wild-type TP53 backgrounds, leading to p53 stabilization and apoptosis in AML cells.[1][3] Current literature does not provide evidence of its evaluation in lenalidomide-resistant multiple myeloma (MM) models. For researchers focused on overcoming lenalidomide resistance in MM, the following guide evaluates two highly relevant Cereblon E3 Ligase Modulatory Drugs (CELMoDs): Iberdomide (CC-220) and Mezigdomide (CC-92480).

# Introduction to a New Generation of Myeloma Therapeutics

The advent of immunomodulatory drugs (IMiDs) like lenalidomide has significantly improved outcomes for patients with multiple myeloma. However, the development of resistance remains a major clinical challenge.[6][7][8] The next-generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs), including iberdomide and mezigdomide, have been specifically designed to overcome the limitations of earlier agents.[8] These novel compounds exhibit enhanced binding affinity to Cereblon (CRBN), leading to more efficient and profound degradation of key neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9] The degradation of these transcription



factors results in direct tumoricidal activity and potent immunomodulatory effects, offering a promising strategy for treating patients with lenalidomide-resistant disease.[6][8][9]

### Comparative Preclinical Activity of Iberdomide and Mezigdomide

Both iberdomide and mezigdomide have demonstrated significant preclinical activity in lenalidomide-resistant MM models.[6][10][11][12] Mezigdomide is reported to be a more potent CELMoD than iberdomide, which in turn is substantially more potent than lenalidomide and pomalidomide. This increased potency is attributed to a higher binding affinity for Cereblon, resulting in more efficient degradation of Ikaros and Aiolos.[13]

#### In Vitro Anti-proliferative and Pro-apoptotic Activity

Studies in lenalidomide-resistant MM cell lines have shown that both iberdomide and mezigdomide can induce apoptosis and inhibit proliferation where lenalidomide and pomalidomide are no longer effective.[11][12][14][15]



| Compound                                                | Lenalidomide-<br>Resistant Cell Line                                                                                  | Key Finding                                                                                      | Reference        |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|------------------|
| Iberdomide (CC-220)                                     | H929/LR                                                                                                               | Demonstrated greater<br>anti-proliferative<br>activity than<br>pomalidomide and<br>lenalidomide. | [16]             |
| Pomalidomide-<br>Resistant (PR) cell<br>lines           | Effective at inducing rapid Aiolos depletion where pomalidomide was not.                                              | [16]                                                                                             |                  |
| Lenalidomide- and Pomalidomide- resistant MM cell lines | Showed potent anti-<br>proliferative and pro-<br>apoptotic activity.                                                  | [17][18]                                                                                         |                  |
| Mezigdomide (CC-<br>92480)                              | Lenalidomide- and Pomalidomide- resistant MM cell lines                                                               | Demonstrated potent anti-proliferative and apoptotic effects.                                    | [11][12][14][15] |
| Lenalidomide-<br>resistant xenograft<br>mouse model     | Combination with dexamethasone or bortezomib showed significantly greater tumor growth inhibition than single agents. | [10][12][14]                                                                                     |                  |

#### **In Vivo Antitumor Efficacy**

In vivo studies using xenograft models of lenalidomide-resistant MM have corroborated the potent in vitro findings. Mezigdomide, in combination with dexamethasone or bortezomib, has been shown to lead to near-complete tumor regressions and prolonged survival in mouse models.[10][12][14]



## Mechanism of Action: Enhanced Degradation of Ikaros and Aiolos

The primary mechanism by which iberdomide and mezigdomide overcome lenalidomide resistance is through their enhanced ability to promote the Cereblon-mediated degradation of the transcription factors Ikaros and Aiolos.[6][9][19] This leads to the downstream downregulation of c-Myc and IRF4, which are critical for MM cell survival and proliferation.[6]



### Myeloma Cell Iberdomide Mezigdomide binds binds CRBN part of CRL4-CRBN E3 Ligase recruits for ubiquitination Ikaros / Aiolos (IKZF1/IKZF3) degradation regulates Proteasome c-Myc / IRF4 Cell Proliferation & Survival **Apoptosis**

CELMoD Mechanism of Action in Multiple Myeloma

Click to download full resolution via product page

Caption: CELMoD Signaling Pathway in Multiple Myeloma.



### **Experimental Protocols**Cell Lines and Culture

Lenalidomide-resistant human multiple myeloma cell lines (e.g., H929/LR) can be generated by continuous exposure of the parental cell line to escalating doses of lenalidomide. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

#### **Cell Viability Assay**

Cell viability can be assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. Briefly, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72-96 hours). The IC50 values are then calculated from the dose-response curves.

#### **Apoptosis Assay**

Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Cells are treated with the compounds for a designated time, then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis.

#### **Western Blot Analysis for Protein Degradation**

To assess the degradation of Ikaros and Aiolos, cells are treated with the compounds for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g.,  $\beta$ -actin).[20]

#### In Vivo Xenograft Model

Female severe combined immunodeficient (SCID) mice are subcutaneously inoculated with lenalidomide-resistant MM cells.[10] Once tumors are established, mice are randomized into treatment and control groups.[10] The compounds are administered orally, and tumor volume and body weight are monitored regularly.[10]





Click to download full resolution via product page

Caption: Experimental Workflow for CELMoD Evaluation.

#### Conclusion

Iberdomide and mezigdomide represent a significant advancement in the treatment of multiple myeloma, particularly for patients who have developed resistance to lenalidomide. Their enhanced mechanism of action, leading to more profound degradation of Ikaros and Aiolos,



translates to potent anti-tumor activity in preclinical models of lenalidomide-resistant disease.[6] [8] Mezigdomide appears to be the more potent of the two, suggesting it may have a role in more heavily pre-treated patient populations.[21] The ongoing clinical development of these agents holds considerable promise for improving outcomes for patients with relapsed/refractory multiple myeloma.[7][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-986397 Page 1 | BioWorld [bioworld.com]
- 6. The Role of CELMoD Agents in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 9. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]



- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating Lenalidomide Resistance: A Comparative Analysis of Next-Generation CELMoDs Iberdomide and Mezigdomide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541103#evaluation-of-r-r-bms-986397-s-activity-in-lenalidomide-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com